N-Methyl-1,2,3-thiadiazol-5-amine N-Methyl-1,2,3-thiadiazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17434829
InChI: InChI=1S/C3H5N3S/c1-4-3-2-5-6-7-3/h2,4H,1H3
SMILES:
Molecular Formula: C3H5N3S
Molecular Weight: 115.16 g/mol

N-Methyl-1,2,3-thiadiazol-5-amine

CAS No.:

Cat. No.: VC17434829

Molecular Formula: C3H5N3S

Molecular Weight: 115.16 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-1,2,3-thiadiazol-5-amine -

Specification

Molecular Formula C3H5N3S
Molecular Weight 115.16 g/mol
IUPAC Name N-methylthiadiazol-5-amine
Standard InChI InChI=1S/C3H5N3S/c1-4-3-2-5-6-7-3/h2,4H,1H3
Standard InChI Key PQFXJGANBYWOFH-UHFFFAOYSA-N
Canonical SMILES CNC1=CN=NS1

Introduction

Chemical Identity and Structural Characteristics

Molecular Framework and Isomerism

N-Methyl-1,2,3-thiadiazol-5-amine (C₃H₅N₃S) features a thiadiazole ring with nitrogen atoms at positions 1, 2, and 3, and a sulfur atom at position 4. The methyl group is attached to the amine at position 5 (Figure 1). This configuration distinguishes it from other thiadiazole isomers, such as 1,2,4-thiadiazoles, which exhibit distinct reactivity and stability profiles .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₃H₅N₃S
Molecular Weight115.16 g/mol
Exact Mass115.0109 Da
Topological Polar Surface Area69.3 Ų

The compound’s LogP value, estimated at 0.85, suggests moderate lipophilicity, which influences its pharmacokinetic behavior in biological systems .

Synthesis and Industrial Preparation

Conventional Routes from Diazoacetonitrile

The industrial synthesis of 5-amino-1,2,3-thiadiazoles typically involves reacting diazoacetonitrile with hydrogen sulfide (H₂S) in the presence of a base, such as triethylamine, within a solvent system . For example, a patent by Olin Corporation details the reaction of diazoacetonitrile with H₂S in methylene chloride and n-hexane at 0–5°C, yielding 5-amino-1,2,3-thiadiazole with a 60–70% efficiency . Introducing a methyl group to the amine requires post-synthetic modification, such as treating the primary amine with methyl iodide or employing reductive alkylation.

Methylation Strategies

Post-synthetic methylation of 5-amino-1,2,3-thiadiazole can be achieved via:

  • Nucleophilic substitution using methyl halides in the presence of a base.

  • Reductive amination with formaldehyde and a reducing agent like sodium cyanoborohydride.

These methods are analogous to those used for synthesizing N-methyl-1,3,4-thiadiazol-2-amine derivatives, where methylation enhances metabolic stability and bioavailability .

Physicochemical Properties

Stability and Reactivity

Thiadiazoles are generally stable under ambient conditions but may decompose under strong acidic or basic environments. The methyl group on the amine reduces nucleophilicity compared to the parent amine, decreasing susceptibility to oxidation .

Thermal Properties

While experimental data for N-methyl-1,2,3-thiadiazol-5-amine are unavailable, related compounds like 5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine exhibit melting points near 120–125°C . The methyl substituent likely lowers melting points compared to non-alkylated analogs due to reduced crystallinity.

Solubility Profile

The compound is expected to show limited water solubility (<1 mg/mL) but moderate solubility in polar organic solvents like ethanol or dimethyl sulfoxide (DMSO). This behavior aligns with sulfamethizole derivatives, where alkylation improves membrane permeability .

Pharmacological and Industrial Applications

Agrochemical Uses

Thiadiazoles are key intermediates in fungicides and herbicides. For instance, 5-amino-1,2,3-thiadiazole derivatives are precursors to compounds that inhibit fungal cytochrome P450 enzymes . The N-methyl variant could improve soil persistence or reduce mammalian toxicity.

Recent Advances and Future Directions

ADMET Optimization

In silico studies of sulfamethizole derivatives highlight the importance of balancing lipophilicity and polar surface area to optimize absorption and minimize off-target effects . For N-methyl-1,2,3-thiadiazol-5-amine, computational modeling could guide structural modifications to enhance blood-brain barrier penetration or reduce hepatic clearance.

Catalytic Synthesis Methods

Recent patents emphasize solvent-free or green chemistry approaches for thiadiazole synthesis, such as using ionic liquids or microwave-assisted reactions . Applying these methods to N-methyl derivatives could improve yield and sustainability.

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